Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate
CAS No.: 1024679-42-2
VCID: VC4750042
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42
* For research use only. Not for human or veterinary use.

Description |
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate is a complex organic compound characterized by its unique thiazolidinone and benzoate structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. Molecular Formula and Weight
Structural RepresentationThe structural formula can be represented as follows:
IUPAC NameThe IUPAC name for this compound is Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate. Synthetic PathwaysThe synthesis of Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate typically involves multi-step reactions starting from simpler thiazolidinone derivatives. The key steps may include:
Pharmacological PotentialResearch indicates that compounds similar to Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate exhibit various biological activities, including:
Mechanism of ActionThe mechanism by which this compound exerts its biological effects is still under investigation but may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival. Toxicity and Safety ProfileToxicological studies are crucial for assessing the safety of Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate. Preliminary data suggest a moderate safety profile with further studies required to establish detailed toxicity parameters. |
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CAS No. | 1024679-42-2 |
Product Name | Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate |
Molecular Formula | C15H16N2O3S2 |
Molecular Weight | 336.42 |
IUPAC Name | ethyl 3-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |
Standard InChI | InChI=1S/C15H16N2O3S2/c1-3-17-13(18)12(22-15(17)21)9-16-11-7-5-6-10(8-11)14(19)20-4-2/h5-9,18H,3-4H2,1-2H3 |
Standard InChIKey | WJYOHSAKTCBYNF-XFXZXTDPSA-N |
SMILES | CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O |
Solubility | not available |
PubChem Compound | 4048111 |
Last Modified | Aug 17 2023 |
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